molecular formula C6H9F3O4S B6613815 Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate CAS No. 262444-08-6

Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate

Cat. No.: B6613815
CAS No.: 262444-08-6
M. Wt: 234.20 g/mol
InChI Key: RHTYPJAOPJSRAJ-UHFFFAOYSA-N
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Description

Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate is an organic compound that features a tetrahydropyran ring substituted with a trifluoromethanesulfonate group. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate typically involves the triflic acid mediated Prins cyclization of homopropargylic alcohols with aldehydes. This reaction is highly regioselective and efficient, producing the desired compound in good yields . The reaction conditions generally include the use of triflic acid as a catalyst and an appropriate solvent such as dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, ensuring high yield and purity, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, bases such as potassium carbonate, and solvents like tetrahydrofuran and dichloromethane. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions are various 4-alkyl and aryl substituted tetrahydropyran derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate involves its ability to act as an electrophile in substitution and coupling reactions. The trifluoromethanesulfonate group is a good leaving group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is leveraged in various synthetic applications to construct complex molecular architectures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which enhances its reactivity and utility in various coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules, distinguishing it from simpler analogs .

Properties

IUPAC Name

oxan-4-yl trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O4S/c7-6(8,9)14(10,11)13-5-1-3-12-4-2-5/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTYPJAOPJSRAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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